molecular formula C6F14O4S2 B12553897 Dodecafluorohexane-1,6-disulfonyl difluoride CAS No. 144368-88-7

Dodecafluorohexane-1,6-disulfonyl difluoride

Cat. No.: B12553897
CAS No.: 144368-88-7
M. Wt: 466.2 g/mol
InChI Key: OXYNLVWARSYWNL-UHFFFAOYSA-N
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Description

Dodecafluorohexane-1,6-disulfonyl difluoride is a fluorinated organic compound characterized by the presence of twelve fluorine atoms and two sulfonyl fluoride groups attached to a hexane backbone. This compound is notable for its high chemical stability and unique reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecafluorohexane-1,6-disulfonyl difluoride typically involves the fluorination of hexane derivatives. One common method includes the reaction of hexane-1,6-diol with sulfuryl fluoride (SO2F2) under controlled conditions to introduce the sulfonyl fluoride groups. The reaction is usually carried out in the presence of a catalyst such as anhydrous hydrogen fluoride (HF) to facilitate the fluorination process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Dodecafluorohexane-1,6-disulfonyl difluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride groups can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The compound can be reduced to form corresponding sulfonyl hydrides.

    Oxidation: Oxidative reactions can lead to the formation of sulfonic acids or sulfonates.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used in aqueous or organic solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or thiols.

    Reduction: Formation of sulfonyl hydrides.

    Oxidation: Formation of sulfonic acids or sulfonates.

Scientific Research Applications

Dodecafluorohexane-1,6-disulfonyl difluoride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of fluorinated organic compounds and as a precursor for the preparation of sulfonyl fluorides.

    Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfonyl groups.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and anti-inflammatory agents.

    Industry: Applied in the production of specialty polymers, surfactants, and as a component in high-performance materials.

Mechanism of Action

The mechanism of action of dodecafluorohexane-1,6-disulfonyl difluoride involves its ability to act as an electrophile due to the presence of sulfonyl fluoride groups. These groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors, where the compound can irreversibly inhibit enzyme activity by modifying active site residues.

Comparison with Similar Compounds

Similar Compounds

    Perfluorohexane-1,6-disulfonyl difluoride: Similar structure but with different fluorination pattern.

    Hexane-1,6-disulfonyl difluoride: Lacks the extensive fluorination seen in dodecafluorohexane-1,6-disulfonyl difluoride.

    Dodecafluorohexane-1,6-diiodide: Contains iodine atoms instead of sulfonyl fluoride groups.

Uniqueness

This compound is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds, such as in the development of high-performance materials and pharmaceuticals.

Properties

CAS No.

144368-88-7

Molecular Formula

C6F14O4S2

Molecular Weight

466.2 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane-1,6-disulfonyl fluoride

InChI

InChI=1S/C6F14O4S2/c7-1(8,3(11,12)5(15,16)25(19,21)22)2(9,10)4(13,14)6(17,18)26(20,23)24

InChI Key

OXYNLVWARSYWNL-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F

Origin of Product

United States

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